molecular formula C14H19ClN2O4 B8028754 Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate

Cat. No.: B8028754
M. Wt: 314.76 g/mol
InChI Key: DCYRTJHCMQPSOB-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, a 3-chloro-4-nitrophenyl moiety, and a propylcarbamate group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate typically involves the reaction of 3-chloro-4-nitroaniline with tert-butyl chloroformate and propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted carbamates.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate
  • 4-Chloro-3-nitrophenyl acetate
  • 2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-5-8-16(13(18)21-14(2,3)4)10-6-7-12(17(19)20)11(15)9-10/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYRTJHCMQPSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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